molecular formula C18H19F3N4O2 B7063852 N-(2-pyrazin-2-ylethyl)-2-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide

N-(2-pyrazin-2-ylethyl)-2-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide

Cat. No.: B7063852
M. Wt: 380.4 g/mol
InChI Key: RMAYFBNLSBJIBM-UHFFFAOYSA-N
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Description

N-(2-pyrazin-2-ylethyl)-2-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a complex organic compound characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a morpholine ring

Properties

IUPAC Name

N-(2-pyrazin-2-ylethyl)-2-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)15-4-2-1-3-14(15)16-12-25(9-10-27-16)17(26)24-6-5-13-11-22-7-8-23-13/h1-4,7-8,11,16H,5-6,9-10,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAYFBNLSBJIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCCC2=NC=CN=C2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrazin-2-ylethyl)-2-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Morpholine Ring Formation: The morpholine ring is usually formed through the reaction of diethanolamine with appropriate reagents.

    Coupling Reactions: The final step involves coupling the pyrazine, trifluoromethyl, and morpholine moieties under specific conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrazin-2-ylethyl)-2-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-pyrazin-2-ylethyl)-2-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-pyrazin-2-ylethyl)-2-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyrazin-2-ylethyl)-2-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide: Unique due to the presence of both pyrazine and morpholine rings.

    N-(2-pyrazin-2-ylethyl)-2-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(2-pyrazin-2-ylethyl)-2-[2-(trifluoromethyl)phenyl]pyrrolidine-4-carboxamide: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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